molecular formula C36H64O31 B1377602 Cellohexitol CAS No. 61425-46-5

Cellohexitol

Cat. No.: B1377602
CAS No.: 61425-46-5
M. Wt: 992.9 g/mol
InChI Key: VWZLWGQTMCIKEM-VXDFXQCISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cellohexitol can be synthesized through the hydrolytic hydrogenation of cellulose. This process involves the use of bifunctional catalysts that facilitate both the hydrolysis of cellulose and the subsequent hydrogenation of the resulting glucose units. Common catalysts include nickel, ruthenium, and zirconium phosphate supported nickel catalysts . The reaction typically occurs in subcritical water at elevated temperatures and pressures to enhance the efficiency of the conversion process .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where cellulose is subjected to hydrolytic hydrogenation. The process is optimized to maximize the yield of this compound while minimizing the formation of by-products. The use of earth-abundant metals in catalysts has been explored to reduce costs and improve environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Cellohexitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of hexaric acid.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This reaction converts this compound into hexane.

    Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. For example, acetylation of this compound using acetic anhydride results in the formation of this compound acetate.

Major Products Formed

The major products formed from the chemical reactions of this compound include hexaric acid, hexane, and this compound acetate. These products have various applications in different industries.

Scientific Research Applications

Cellohexitol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of cellohexitol involves its interaction with various molecular targets and pathways. In biological systems, this compound is metabolized by enzymes that convert it into glucose and other intermediates. These intermediates enter metabolic pathways, such as glycolysis and the citric acid cycle, to produce energy and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Sorbitol: Like cellohexitol, sorbitol is a sugar alcohol with six carbon atoms. It is commonly used as a sweetener and humectant in food and pharmaceutical products.

    Mannitol: Another sugar alcohol, mannitol, is used as a diuretic and in medical applications for reducing intracranial pressure.

    Xylitol: Xylitol is a five-carbon sugar alcohol used as a sugar substitute in various food products.

Uniqueness of this compound

This compound is unique due to its derivation from cellulose, making it a renewable and sustainable compound. Its multiple hydroxyl groups provide versatility in chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h8-57H,1-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZLWGQTMCIKEM-VXDFXQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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